1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene

Catalog No.
S12910350
CAS No.
62678-55-1
M.F
C22H30
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene

CAS Number

62678-55-1

Product Name

1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene

IUPAC Name

(2,3,4,5-tetramethyl-4-phenylhexan-3-yl)benzene

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C22H30/c1-17(2)21(5,19-13-9-7-10-14-19)22(6,18(3)4)20-15-11-8-12-16-20/h7-18H,1-6H3

InChI Key

MXPFGLQFUKPBEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1=CC=CC=C1)C(C)(C2=CC=CC=C2)C(C)C

1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene is a complex organic compound characterized by its unique structure, which consists of two benzene rings connected by a carbon chain derived from 2,3,4,5-tetramethylhexane. This compound is notable for its potential applications in materials science and organic synthesis due to its distinctive molecular framework.

The molecular formula of 1,1'-(2,3,4,5-tetramethylhexane-3,4-diyl)dibenzene indicates that it contains a total of 22 carbon atoms and 30 hydrogen atoms (C22H30). The presence of multiple methyl groups contributes to the compound's hydrophobic properties and steric hindrance, which can influence its reactivity and interactions with other molecules.

Typical of aromatic compounds:

  • Electrophilic Aromatic Substitution: The benzene rings can participate in electrophilic substitution reactions where electrophiles attack the aromatic system. This can lead to the formation of various derivatives depending on the conditions and nature of the electrophile.
  • Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives. Such transformations can modify the electronic properties of the compound and create intermediates useful in further chemical synthesis .
  • Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. This is particularly relevant in synthetic applications where functional group transformations are desired .

The synthesis of 1,1'-(2,3,4,5-tetramethylhexane-3,4-diyl)dibenzene can be achieved through several methods:

  • Friedel-Crafts Alkylation: This classic method involves the alkylation of benzene using an alkyl halide derived from 2,3,4,5-tetramethylhexane. The reaction typically requires a Lewis acid catalyst such as aluminum chloride.
  • Coupling Reactions: Various coupling reactions can be employed to link two aromatic systems through a carbon chain. Techniques such as Suzuki or Heck coupling could be adapted for this purpose.
  • Functional Group Transformations: Starting from simpler precursors like 2,3,4,5-tetramethylhexane derivatives could allow for stepwise functionalization leading to the desired dibenzene structure .

The applications of 1,1'-(2,3,4,5-tetramethylhexane-3,4-diyl)dibenzene span several fields:

  • Materials Science: Due to its unique structure and potential stability under various conditions, it could serve as a building block for advanced materials such as polymers or nanocomposites.
  • Organic Electronics: The compound's electronic properties may make it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Chemical Synthesis: As a versatile intermediate in organic synthesis pathways for creating more complex molecules.

Interaction studies involving 1,1'-(2,3,4,5-tetramethylhexane-3,4-diyl)dibenzene would focus on its behavior in various chemical environments:

  • Solubility Studies: Understanding how this compound interacts with solvents can provide insights into its potential applications in different formulations.
  • Binding Affinity Studies: Investigating how this compound interacts with biological targets could reveal its potential therapeutic uses or toxicity profiles.

These studies are crucial for assessing both practical applications and safety considerations.

Several compounds share structural similarities with 1,1'-(2,3,4,5-tetramethylhexane-3,4-diyl)dibenzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-MethylbiphenylBiphenyl derivativeLower steric hindrance due to fewer methyl groups
1-MethylpyrenePolycyclic aromaticExhibits strong fluorescence properties
2-EthylnaphthaleneNaphthalene derivativeHigher reactivity due to fused ring system

The uniqueness of 1,1'-(2,3,4,5-tetramethylhexane-3,4-diyl)dibenzene lies in its highly branched structure and the presence of multiple methyl groups that enhance steric effects compared to simpler biphenyls or polycyclic compounds. This structural complexity may influence its chemical reactivity and physical properties significantly compared to these similar compounds .

XLogP3

7.5

Exact Mass

294.234750957 g/mol

Monoisotopic Mass

294.234750957 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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